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Cat. No.: B15606136

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DEG-35, a novel cereblon-dependent

molecular glue degrader, engineered for the dual targeting of the hematopoietic-specific

transcription factor IKZF2 (Helios) and the therapeutically relevant kinase CK1α (casein kinase

1 alpha). Developed for the treatment of acute myeloid leukemia (AML), DEG-35 demonstrates

a multitargeted approach to enhance therapeutic efficacy by inducing the degradation of two

key proteins implicated in leukemogenesis.[1][2] This document details the quantitative metrics

of DEG-35's activity, the experimental protocols for its characterization, and the signaling

pathways it modulates.

Quantitative Assessment of DEG-35 Activity
The efficacy and specificity of DEG-35 have been quantified through a series of in vitro assays,

with the key data summarized below.

Table 1: In Vitro Degradation and Proliferation Inhibition
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Cell Line
Cancer
Type

Target DC₅₀ (nM) Dₘₐₓ (%) IC₅₀ (nM)

MOLM-13

Acute

Myeloid

Leukemia

IKZF2 ~1-10 >90 2.5

MOLM-13

Acute

Myeloid

Leukemia

CK1α ~1-10 >90 2.5

MV4-11

Acute

Myeloid

Leukemia

IKZF2/CK1α Not Reported Not Reported 3.9

OCI-AML3

Acute

Myeloid

Leukemia

IKZF2/CK1α Not Reported Not Reported 10.4

U937

Acute

Myeloid

Leukemia

IKZF2/CK1α Not Reported Not Reported 26.1

THP-1

Acute

Myeloid

Leukemia

IKZF2/CK1α Not Reported Not Reported 35.8

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-

maximal inhibitory concentration for cell viability after 72 hours of treatment. Data extracted

from Park, Sun-Mi, et al. (2023).[3]

Table 2: Binding Affinities and Ternary Complex
Formation

Binding Interaction Assay Kₙ (nM)

DEG-35 to CRBN HTR-FRET 472.6

Lenalidomide to CRBN HTR-FRET 804.7
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Ternary Complex Assay Relative Strength

CRBN + DEG-35 + CK1α AlphaScreen
Significantly stronger than

Lenalidomide

Kₙ: Dissociation constant. HTR-FRET: Homogeneous Time-Resolved Fluorescence Resonance

Energy Transfer. Data extracted from Park, Sun-Mi, et al. (2023).[3]

Table 3: Selectivity Profile of DEG-35
Protein Degradation at 1 µM

IKZF1 Partial

GSPT1 Yes (at concentrations >1 µM)

Data extracted from Curnutt, Nicole M., et al. (2023).[4]

Core Experimental Protocols
This section outlines the key methodologies employed in the characterization of DEG-35's

dual-target specificity.

Cell Culture and Viability Assays
Cell Lines: Human AML cell lines (MOLM-13, MV4-11, OCI-AML3, U937, THP-1) were

cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

Viability Assay: Cells were seeded in 96-well plates and treated with a serial dilution of DEG-
35 for 72 hours. Cell viability was assessed using CellTiter-Glo® Luminescent Cell Viability

Assay (Promega) according to the manufacturer's instructions. Luminescence was measured

on a plate reader, and IC₅₀ values were calculated using a non-linear regression model.

Immunoblotting for Protein Degradation
Sample Preparation: Cells were treated with specified concentrations of DEG-35 for various

time points. Post-treatment, cells were harvested, washed with PBS, and lysed in RIPA
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buffer containing protease and phosphatase inhibitors. Protein concentration was determined

using a BCA assay.

Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to

a PVDF membrane. Membranes were blocked with 5% non-fat milk or bovine serum albumin

(BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Membranes were then incubated with primary antibodies against IKZF2, CK1α, IKZF1,

GSPT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with

TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at

room temperature. Protein bands were visualized using an enhanced chemiluminescence

(ECL) detection system. Densitometry analysis was performed to quantify protein levels.

Global Quantitative Proteomics
Experimental Setup: MOLM-13 cells were treated with 50 nM DEG-35 or vehicle control for 2

hours.

Sample Processing: Cell pellets were lysed, and proteins were digested with trypsin. The

resulting peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative

analysis.

Mass Spectrometry: Labeled peptides were analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Data Analysis: Raw data was processed to identify and quantify proteins. The relative

abundance of proteins in DEG-35 treated samples was compared to the vehicle control to

identify significantly downregulated proteins.

Co-Immunoprecipitation (Co-IP)
Cell Transfection and Treatment: HEK293T cells were transiently transfected with Flag-

tagged CRBN and, where necessary, with constructs expressing the target protein (e.g.,

IKZF2). Cells were then treated with DEG-35.

Immunoprecipitation: Cell lysates were incubated with anti-Flag antibody-conjugated

magnetic beads to pull down the CRBN complex.
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Analysis: The immunoprecipitated proteins were eluted and analyzed by western blotting

using antibodies against the target proteins (IKZF2 and CK1α) to detect their interaction with

CRBN.

In Vivo Murine AML Model
Model System: Immunocompromised mice (e.g., NSG mice) were engrafted with human

AML cells (e.g., MOLM-13).

Treatment: Once leukemia was established, mice were treated with DEG-35 or a more

soluble analog, DEG-77, via an appropriate route of administration (e.g., oral gavage or

intraperitoneal injection).

Monitoring: Disease progression was monitored by assessing tumor burden (e.g., through

bioluminescence imaging if cells are luciferase-tagged) and overall survival.

Pharmacodynamic Analysis: At the end of the study, tissues such as bone marrow and

spleen were harvested to assess the degradation of target proteins (IKZF2 and CK1α) by

immunoblotting.

Visualizing the Mechanism and Pathways of DEG-35
The following diagrams illustrate the molecular mechanism of action of DEG-35 and the

downstream signaling consequences of its dual-target degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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